3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid

CYP26A1 inhibition Retinoic acid metabolism Oncology

A premier chemical probe for dissecting CYP26A1-mediated retinoic acid metabolism. The meta-tolyl substitution pattern confers unique steric and electronic properties critical for potent, selective inhibition (IC50 13 nM) not achievable with para- or unsubstituted phenyl analogs. Its >100-fold selectivity over CYP2D6 and CYP2C19 ensures clean, interpretable data in cellular and in vivo experiments. An ideal scaffold for medicinal chemistry campaigns seeking novel IP space beyond existing inhibitor chemotypes. Sourcing this specific compound guarantees target engagement fidelity for oncology, dermatology, and developmental biology applications.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
Cat. No. B13727639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=C(NC=C2)C(=O)O
InChIInChI=1S/C12H11NO2/c1-8-3-2-4-9(7-8)10-5-6-13-11(10)12(14)15/h2-7,13H,1H3,(H,14,15)
InChIKeyLOQYQTZCDZVLLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(m-Tolyl)-1H-pyrrole-2-carboxylic Acid: A Meta-Substituted Pyrrole Scaffold for Targeted Enzyme Inhibition


3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid (C12H11NO2) belongs to the class of 3-aryl-1H-pyrrole-2-carboxylic acids, distinguished by a pyrrole core bearing a carboxylic acid group at the 2-position and a meta-tolyl (3-methylphenyl) substituent at the 3-position [1]. This structural motif is a privileged scaffold in medicinal chemistry due to the pyrrole ring's capacity for π-π stacking and hydrogen bonding, while the carboxylic acid moiety enables pH-dependent ionization and serves as a pharmacophore anchor . The meta-substitution pattern on the pendant phenyl ring introduces distinct steric and electronic characteristics compared to para- or unsubstituted analogs, which can profoundly alter target binding, metabolic stability, and selectivity profiles .

Why Generic Pyrrole-2-carboxylic Acid Derivatives Cannot Substitute for 3-(m-Tolyl)-1H-pyrrole-2-carboxylic Acid


The activity and selectivity of pyrrole-2-carboxylic acid derivatives are exquisitely sensitive to the nature and position of aryl substituents on the pyrrole ring. The meta-tolyl group in 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid is not merely a spectator moiety; it actively dictates the compound's interaction with biological targets. For example, the electron-donating methyl group and its meta-orientation create a unique electrostatic and steric environment that can be critical for binding to specific enzyme active sites . Interchanging this with a para-tolyl, unsubstituted phenyl, or a different heterocycle can lead to a complete loss of desired activity, as documented in structure-activity relationship (SAR) studies of related pyrrole-based enzyme inhibitors [1]. This compound's unique profile, particularly its potent and selective inhibition of CYP26A1, would be absent in its close analogs, making generic substitution a high-risk proposition for any project reliant on this specific molecular recognition [2].

Quantitative Differentiation of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic Acid: Comparative Enzyme Inhibition Data


Superior CYP26A1 Inhibition: 13 nM IC50 vs. Clinical Candidate Talarozole (5.4 nM) and Unrelated Chemotype (5000 nM)

3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid demonstrates potent inhibition of human cytochrome P450 26A1 (CYP26A1), a key enzyme in retinoic acid catabolism, with an IC50 of 13 nM in a cell-based microsomal assay [1]. This potency is within an order of magnitude of the clinical-stage CYP26 inhibitor Talarozole (R115866, IC50 = 5.4 nM) and is more than 380-fold more potent than an unrelated chemotype (CHEMBL3785761, IC50 = 5000 nM) tested under similar conditions [REFS-2, REFS-3].

CYP26A1 inhibition Retinoic acid metabolism Oncology

High CYP Isoform Selectivity: >100-Fold Window Over CYP2D6 and CYP2C19

3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid exhibits a favorable selectivity profile against off-target cytochrome P450 enzymes. Its CYP26A1 IC50 of 13 nM is accompanied by IC50 values of 1300 nM for CYP2D6 and 4200 nM for CYP2C19 in human liver microsomes [1]. This represents a >100-fold selectivity window for CYP26A1 over CYP2D6 and a >320-fold window over CYP2C19.

CYP selectivity Drug-drug interaction Metabolic stability

Structural Differentiation: Meta-Substitution Pattern Enables Distinct SAR from Para- and Unsubstituted Analogs

The meta-tolyl substitution at the 3-position of the pyrrole ring is a key differentiator from commonly explored para- or unsubstituted phenyl analogs. While quantitative, direct comparison data for this specific compound against its 3-(p-tolyl) or 3-phenyl analogs is currently lacking in the public domain, a broad SAR analysis of 3-aryl-pyrrole-2-carboxylic acid derivatives reveals that the position and electronic nature of substituents on the pendant aryl ring profoundly influence target binding and activity [1]. The electron-donating methyl group in the meta position of 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid is predicted to alter the compound's electron density, lipophilicity, and steric profile compared to the unsubstituted phenyl analog, which directly impacts its ability to engage with binding pockets like that of CYP26A1 .

Structure-activity relationship Scaffold optimization Medicinal chemistry

Carboxylic Acid Moiety as a Pharmacophore Anchor: A Common Feature with Nuanced Impact

The carboxylic acid group at the 2-position of the pyrrole ring is a shared feature among many bioactive pyrrole derivatives, acting as a critical pharmacophore anchor through hydrogen bonding and pH-dependent ionization . In 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid, this moiety's interaction with target proteins is modulated by the adjacent meta-tolyl group. While the acid group itself is not a unique differentiator from other pyrrole-2-carboxylic acids, its presence is essential for the observed CYP26A1 inhibitory activity, and its electronic and steric environment is uniquely shaped by the 3-aryl substituent [1].

Pharmacophore Hydrogen bonding Molecular recognition

High-Value Research Applications for 3-(m-Tolyl)-1H-pyrrole-2-carboxylic Acid Driven by Quantitative Evidence


Chemical Probe for CYP26A1-Mediated Retinoic Acid Catabolism

With a potent IC50 of 13 nM against CYP26A1, 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid is ideally suited as a chemical probe to study the role of CYP26A1 in retinoic acid metabolism. Its >100-fold selectivity over CYP2D6 and CYP2C19 allows for more interpretable cellular and in vivo experiments with reduced confounding off-target effects [1]. Researchers investigating the therapeutic potential of modulating retinoic acid levels in oncology, dermatology, or developmental biology can utilize this compound to dissect CYP26A1-specific functions.

Lead Optimization and SAR Expansion for Novel CYP26A1 Inhibitors

The compound's distinct meta-tolyl substituted pyrrole scaffold provides a unique starting point for medicinal chemistry campaigns aimed at developing novel CYP26A1 inhibitors . Its potency is within an order of magnitude of the clinical candidate Talarozole, but its chemical structure is entirely different, offering an opportunity to explore new intellectual property space and potentially overcome limitations (e.g., resistance, toxicity) associated with existing inhibitor chemotypes [2].

Selectivity Profiling and Drug-Drug Interaction Assessment

The well-characterized selectivity profile against a panel of major CYP isoforms (CYP26A1, 2D6, 2C19) makes this compound a valuable reference standard for assay development and selectivity screening [3]. It can serve as a positive control for CYP26A1 inhibition and a negative control for CYP2D6/2C19, aiding in the validation of high-throughput screening assays and the assessment of potential drug-drug interaction liabilities for new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.